3,3,3-Trideuterio-2-methylprop-1-ene
Overview
Description
This compound is a colorless gas used in various industrial applications, including the production of synthetic rubber, plastics, and fuel additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trideuterio-2-methylprop-1-ene typically involves the deuteration of 2-methylpropene. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of deuterium gas in large quantities and the recycling of unreacted deuterium are common practices to optimize the yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trideuterio-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Formation of deuterated alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of deuterated alkanes.
Substitution: Formation of deuterated halides.
Scientific Research Applications
3,3,3-Trideuterio-2-methylprop-1-ene is used in various scientific research applications, including:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: Used in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: Employed in the production of deuterated polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3,3-Trideuterio-2-methylprop-1-ene exerts its effects involves the replacement of hydrogen atoms with deuterium atoms. This isotopic substitution can alter the compound’s physical and chemical properties, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application, such as its role as a tracer in metabolic studies or its use in NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropene (Isobutylene): The non-deuterated form of 3,3,3-Trideuterio-2-methylprop-1-ene.
3,3,3-Trideuterio-2-methylpropane: A fully saturated deuterated derivative.
Deuterated Ethylene: Another deuterated hydrocarbon used in similar applications.
Uniqueness
This compound is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy and as a tracer in metabolic studies. Its deuterium atoms provide distinct advantages in studying reaction mechanisms and improving the stability and efficacy of deuterated drugs.
Properties
IUPAC Name |
3,3,3-trideuterio-2-methylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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